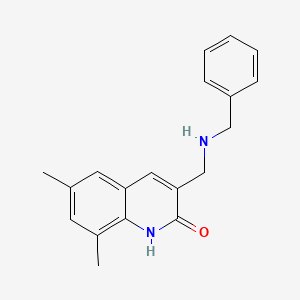

![molecular formula C12H12N2O3S B1300001 4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid CAS No. 312594-50-6](/img/structure/B1300001.png)

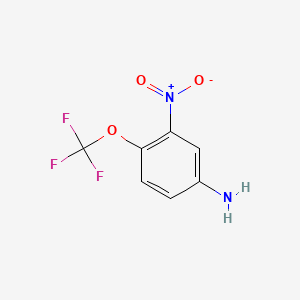

4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid (MBOA) is an organic compound that has recently been studied for its potential applications in scientific research. MBOA is a derivative of the naturally occurring amino acid, L-cysteine, and is found in a variety of organisms, including bacteria, plants, and fungi. MBOA is a relatively simple molecule, making it an attractive target for further research. In

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A study highlighted the synthesis of diaminomethylidene derivatives of tetronic acid, where methyl 4-chloro-3-oxobutanoate reacts with benzoylcyanamide, potentially involving similar compounds in its synthetic pathway. This research offers insights into the complex chemical reactions and synthesis strategies for related compounds (Prezent & Dorokhov, 2012).

- Another research focused on the synthesis of 1,4 Benzothiazine derivatives for antimicrobial activity. The process involved reacting o-Amino thiophenol and maleic anhydride to synthesize compounds with potential antimicrobial properties, suggesting the relevance of similar chemical structures in developing antimicrobial agents (Kalekar, Bhat, & Koli, 2011).

Biological Activities

- Research into new 2,4-Disubstituted Thiazole Derivatives investigated their antiproliferative activities. This study underscores the potential biomedical applications of compounds like 4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid in inhibiting DNA gyrase-ATPase activity, suggesting a pathway for cancer treatment or bacterial infection control (Yurttaş, Evren, & Özkay, 2022).

- The synthesis and antimicrobial activities of novel Arylazopyrazolones substituted with Thiazolyhydrazone were also studied. These compounds showed significant antimicrobial activity against various bacteria and fungi, highlighting the potential of benzothiazolyl derivatives in antimicrobial drug development (Shah, 2014).

Molecular Structure and Analysis

- A study on FT-IR, molecular structure, and hyperpolarizability of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid provided a comprehensive analysis of its structural, electronic, and optical properties. This research offers a foundation for understanding the physical and chemical behaviors of similar compounds in various scientific and technological applications (Raju et al., 2015).

Applications in Material Science

- The compound 4-[(1,3-Benzothiazol-2-ylimino)methyl]phenyl dodecanoate was synthesized and identified to exhibit smectic A phase, indicating its potential application in the development of liquid crystal materials. This study showcases the versatility of benzothiazolyl derivatives in material science, particularly in creating new types of liquid crystals (Ha et al., 2009).

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives are known to interact with their targets and cause changes that result in their anti-tubercular activity .

Biochemical Pathways

Benzothiazole derivatives are known to affect various biochemical pathways, leading to their observed biological activities .

Pharmacokinetics

The pharmacokinetics of benzothiazole derivatives are an active area of research .

Result of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .

Action Environment

The synthesis of benzothiazole compounds has been achieved through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, this compound can bind to specific receptors on the cell surface, modulating their function and affecting downstream signaling cascades .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation. In particular, this compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Furthermore, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of specific enzymes, such as kinases and proteases, thereby altering cellular signaling pathways . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions result in changes in cellular behavior and function, contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways . At higher doses, it can induce toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which converts it into various metabolites . These metabolites can further interact with other biochemical pathways, influencing metabolic flux and the levels of specific metabolites . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and distributed to different cellular compartments . Additionally, binding proteins can facilitate its transport and accumulation in specific tissues, affecting its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its function. This compound can localize to the nucleus, where it interacts with DNA and transcription factors, influencing gene expression . It can also be found in the cytoplasm, where it interacts with various enzymes and signaling molecules . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, affecting its activity and function.

Propiedades

IUPAC Name |

4-[(4-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-7-3-2-4-8-11(7)14-12(18-8)13-9(15)5-6-10(16)17/h2-4H,5-6H2,1H3,(H,16,17)(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVZBTXSSTUBIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353470 |

Source

|

| Record name | 4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312594-50-6 |

Source

|

| Record name | 4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299924.png)

![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1299925.png)

![7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1299927.png)

![(5-o-Tolyloxymethyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-acetic acid](/img/structure/B1299931.png)

![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1299952.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1299957.png)